molecular formula C10H6BrNO3 B6597799 5-bromo-3-formyl-1H-indole-2-carboxylic acid CAS No. 1082193-05-2

5-bromo-3-formyl-1H-indole-2-carboxylic acid

Cat. No. B6597799
CAS RN: 1082193-05-2
M. Wt: 268.06 g/mol
InChI Key: DIMABAGHZDTXQF-UHFFFAOYSA-N
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Description

5-bromo-3-formyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 1082193-05-2 . It has a molecular weight of 268.07 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H6BrNO3/c11-5-1-2-8-6 (3-5)7 (4-13)9 (12-8)10 (14)15/h1-4,12H, (H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 268.07 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

5-bromo-3-formyl-1H-indole-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the development of new catalysts. It has also been used as a starting material in the synthesis of indole derivatives, which have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-3-formyl-1H-indole-2-carboxylic acid in laboratory experiments include its low cost, availability, and stability. However, there are some limitations to its use, including its insolubility in water, its need for special handling, and its potential toxicity.

Future Directions

The potential applications of 5-bromo-3-formyl-1H-indole-2-carboxylic acid are still being explored. Future research may focus on the development of new synthetic methods for the preparation of indole derivatives, the investigation of its effects on other enzymes, and the study of its effects on other biochemical and physiological processes. Additionally, further research may be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anticancer agent.

Synthesis Methods

5-bromo-3-formyl-1H-indole-2-carboxylic acid is synthesized using a two-step reaction sequence. The first step involves the reaction of 4-bromo-3-formyl-1H-indole-2-carboxylic acid (4-Br-3-FCA) with bromine in a polar solvent such as dimethyl sulfoxide (DMSO). The second step involves the reaction of the brominated product with sodium hydroxide (NaOH) to produce this compound.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-bromo-3-formyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMABAGHZDTXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082193-05-2
Record name 5-bromo-3-formyl-1H-indole-2-carboxylic acid
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